molecular formula C8H7N3O B1419438 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 885223-66-5

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B1419438
CAS No.: 885223-66-5
M. Wt: 161.16 g/mol
InChI Key: YMYSKVUFMABIMB-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 885223-66-5) is a versatile chemical building block in medicinal chemistry and drug discovery. The compound features a 1H-pyrazolo[3,4-b]pyridine core, a privileged scaffold in pharmaceutical research due to its structural similarity to purine bases, which allows it to interact with a wide range of biological targets . This specific derivative is of particular interest because the aldehyde group at the 5-position provides a reactive handle for further synthetic modifications, enabling the construction of diverse compound libraries . The broader class of 1H-pyrazolo[3,4-b]pyridines has demonstrated substantial pharmacological activities in research, including anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory effects . These compounds are investigated as potent inhibitors for various kinases, such as CDK2 and Abl kinase, and have shown promise as potent antileukemic agents in preclinical studies . Furthermore, research indicates applications beyond biomedicine, with some pyrazolo[3,4-b]pyridine derivatives being developed as effective phosphors or in material science . This product is intended for research purposes as a key synthetic intermediate. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-7-2-6(4-12)3-9-8(7)11-10-5/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYSKVUFMABIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221164
Record name 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885223-66-5
Record name 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
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Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Preparation Methods

Ring-Closure Reaction Using 2-chloro-3-pyridinecarboxaldehyde and Hydroxylamine Hydrochloride (Patent CN105801574A)

  • Method Summary:
    This method involves a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) solvent under the catalytic effect of hydroxylamine hydrochloride (oxammonium hydrochloride). The reaction is carried out at 60 °C with triethylamine as a base. The process leads to the formation of the 1H-pyrazolo[3,4-b]pyridine compound with yields up to 85%.

  • Reaction Conditions and Yields:

Embodiment 2-chloro-3-pyridinecarboxaldehyde (g, mmol) Hydroxylamine Hydrochloride (g) Molar Ratio (Hydroxylamine: Substrate) Triethylamine (mL) Temperature (°C) Time (h) Yield (%) Product Obtained (g)
1 20 (141.3) 10 1:1 100 60 6 43 7.3
2 20 (141.3) 50 5:1 100 60 8 71 12
3 20 (141.3) 25 2.5:1 100 60 8 85 15.2
  • Notes:
    • The reaction proceeds via ring closure of the aldehyde with hydroxylamine hydrochloride, forming the pyrazolo[3,4-b]pyridine core.
    • The process is characterized by mild conditions, straightforward work-up, and high yield, suitable for industrial scale-up.
    • Purification is simplified compared to earlier methods that required chromatography.
    • Physicochemical data for the product include $$m/z = 120$$ (mass spectrometry) and characteristic ^1H NMR signals at 7.2, 8.15, 8.66, and 12.49 ppm (in CDCl_3).

Cascade 6-endo-dig Cyclization from 5-Aminopyrazoles and Alkynyl Aldehydes (Research Article, PMC9571537)

  • Method Summary:
    This approach utilizes a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, activated by silver salts (e.g., Ag(CF3CO2)) or halogen sources (I_2, NBS), to form pyrazolo[3,4-b]pyridine derivatives including aldehyde-functionalized products.

  • Reaction Conditions:

    • Typical reaction: 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol) and 3-phenylpropiolaldehyde (0.2 mmol) in DMAc (1.5 mL)
    • Catalyst: Ag(CF3CO2) (10 mol%)
    • Acid additive: TfOH (30 mol%)
    • Temperature: 100 °C
    • Time: 2 h
  • Mechanism:

    • Initial condensation forms an intermediate imine.
    • Silver coordinates to the alkyne, facilitating 6-endo-dig cyclization to form the fused ring system.
    • Demetallation yields the pyrazolo[3,4-b]pyridine aldehyde product.
  • Advantages:

    • Good functional group tolerance and regioselectivity.
    • Versatile for synthesizing halogenated and non-halogenated derivatives.
    • Potential for further functionalization (arylation, alkynylation, etc.).

Catalyst-Assisted One-Pot Synthesis Using Nano-Magnetic Metal–Organic Frameworks (Fe3O4@MIL-101(Cr)-N(CH2PO3)_2) (Nature Scientific Reports, 2022)

  • Method Summary:
    A green, solvent-free method involves the reaction of aldehyde derivatives, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole in the presence of a nano-magnetic MOF catalyst at 100 °C. The catalyst is recyclable and facilitates the cyclization to pyrazolo[3,4-b]pyridine derivatives.

  • Reaction Highlights:

    • Catalyst loading: 20 mg
    • Reaction monitored by TLC
    • Catalyst can be reused up to 7 cycles without significant loss of activity
    • The method yields clean products with short reaction times.
  • Mechanistic Insight:

    • The catalyst activates the aldehyde for Michael addition.
    • Subsequent cyclization and dehydration steps form the pyrazolo[3,4-b]pyridine core.
    • The process involves a concerted vinyl addition and bond oxidation (CVABO) with hydrogen release.
Method Key Reagents/Conditions Yield (%) Advantages Limitations
Ring-closure with 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride (Patent CN105801574A) DMF, hydroxylamine hydrochloride, triethylamine, 60 °C, 6-8 h Up to 85 Mild conditions, high yield, industrial scalability Requires triethylamine, reaction time moderate
Cascade 6-endo-dig cyclization (PMC9571537) 5-aminopyrazole, alkynyl aldehyde, Ag catalyst, TfOH, DMAc, 100 °C, 2 h Moderate to good High regioselectivity, functional group tolerance, versatile Use of silver catalyst, higher temperature
Nano-MOF catalyzed one-pot synthesis (Nature 2022) Aldehyde derivatives, pyrazolylamine, cyanoacetyl indole, nano-MOF catalyst, solvent-free, 100 °C Good (not specified exact) Green chemistry, catalyst recyclability, solvent-free Catalyst synthesis complexity, substrate scope
  • The patent method (CN105801574A) provides a scalable and high-yielding route using inexpensive and readily available starting materials, suitable for industrial production due to mild conditions and simple purification.

  • The cascade 6-endo-dig cyclization offers a strategic synthetic route for diversified pyrazolo[3,4-b]pyridine derivatives, including halogenated forms, which are valuable for further functionalization and drug discovery.

  • The nano-MOF catalyzed method emphasizes green chemistry principles, catalyst reusability, and solvent-free conditions, aligning with sustainable synthesis goals.

  • NMR and mass spectrometry data confirm the successful formation of the target aldehyde compound with characteristic chemical shifts and mass signals.

The preparation of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be effectively achieved via:

  • A ring-closure reaction of 2-chloro-3-pyridinecarboxaldehyde catalyzed by hydroxylamine hydrochloride in DMF, yielding up to 85% product under mild conditions.

  • A silver-catalyzed cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, providing regioselective access to functionalized pyrazolopyridines.

  • A green, nano-catalyst mediated one-pot synthesis under solvent-free conditions, enabling catalyst recycling and clean reaction profiles.

Each method presents unique advantages in terms of yield, operational simplicity, environmental impact, and substrate versatility, allowing selection based on the intended application and scale.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially useful properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. In a study by Samar et al., several substituted pyrazolo[3,4-b]pyridines demonstrated dose-dependent antibacterial effects against Escherichia coli and Bacillus subtilis, as well as antifungal activity against Candida albicans . The presence of the aldehyde function in the structure appears to enhance these activities.

1.2 Antiviral and Anti-inflammatory Properties
The compound has also been investigated for its potential antiviral properties. Certain derivatives have been reported to act as selective inhibitors of A1 adenosine receptors and phosphodiesterase 4 (PDE4), which are crucial in immune and inflammatory responses . This suggests potential applications in treating conditions like asthma and other inflammatory diseases.

1.3 Neuroprotective Effects
In the context of neuropharmacology, pyrazolo[3,4-b]pyridine derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for managing cognitive decline .

Synthesis and Material Science Applications

2.1 Catalytic Synthesis
The compound serves as a precursor in the synthesis of various pyrazolo[3,4-b]pyridine frameworks through catalytic processes. Recent studies have utilized novel catalysts for the efficient synthesis of these compounds, highlighting their role in developing new pharmaceutical agents . For example, a magnetic metal-organic framework was employed to facilitate the synthesis of new derivatives with improved yields and shorter reaction times .

2.2 Organic Electronics
Beyond biological applications, this compound has been explored in material chemistry, particularly in organic electronics. Its derivatives are being studied for use in organic light-emitting diodes (OLEDs) and semiconductors due to their favorable electronic properties . The incorporation of such compounds into electronic materials could enhance performance characteristics such as efficiency and stability.

Case Studies and Experimental Findings

Study Application Findings
Samar et al. (2017)Antimicrobial ActivityDemonstrated significant antibacterial activity against Bacillus subtilis and Candida albicans; structure-activity relationship studies indicated enhanced activity due to aldehyde functionality .
Research on Catalytic SynthesisSynthesis EfficiencyUtilized magnetic metal-organic frameworks for efficient synthesis of pyrazolo[3,4-b]pyridines; showed recyclability of catalyst up to 7 times without loss of efficiency .
Neuropharmacological StudiesNeuroprotectionInvestigated potential benefits in Alzheimer's treatment; suggested modulation of neurotransmitter systems as a mechanism for neuroprotection .

Mechanism of Action

The mechanism by which 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes, such as kinases, proteases, or nucleic acid-binding proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-methanol
  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-nitrile

Uniqueness

Compared to these similar compounds, 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and a useful scaffold in drug discovery.

Biological Activity

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[3,4-b]pyridine core and an aldehyde functional group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H7_7N3_3O, with a molecular weight of approximately 174.19 g/mol. The compound features a methyl group at the 3-position of the pyrazolo ring, which influences its chemical reactivity and biological interactions.

Antiproliferative Activity

Recent studies have indicated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds with modifications at critical positions have shown IC50_{50} values in the nanomolar range against specific tumor cells:

CompoundCell LineIC50_{50} (µM)
Compound AMCF-7 (breast cancer)0.18
Compound BA549 (lung cancer)0.13
Compound CColo-205 (colon cancer)0.19

These findings suggest that structural modifications can enhance the cytotoxic properties of pyrazolo derivatives, making them promising candidates for further development in cancer therapy .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it can inhibit apoptosis in neuronal cell lines by modulating mitochondrial pathways. Specifically, it upregulates Bcl-2 and downregulates cytochrome-C release, leading to reduced activation of caspases involved in apoptosis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Compounds derived from this scaffold have shown potent inhibition against kinases such as Pim-1 and Pim-2, with IC50_{50} values as low as 10 nM .
  • Cholinesterase Inhibition : Some derivatives exhibit strong inhibitory effects on acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Case Study 1 : A study evaluated the compound's effect on SH-SY5Y neuroblastoma cells, reporting significant neuroprotection at concentrations as low as 3.68 µM .
  • Case Study 2 : Another investigation focused on its antitumor activity against BEL-7402 liver cancer cells, where it induced apoptosis and showed an IC50_{50} value of 10.74 µM .

Q & A

Q. What are the primary synthetic routes for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde?

The compound is synthesized via two key methodologies:

  • Vilsmeier-Haack Reaction : Formylation using dimethylformamide (DMF) and POCl₃ under controlled conditions. Quiroga et al. demonstrated that pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives form efficiently when the precursor contains a dihydro-pyrazolo-fused system. Reaction conditions (ice bath, 100°C, 5 hours) yield moderate quantities .
  • Reduction-Oxidation Sequence : Starting from azido precursors, reduction with lithium aluminum hydride (LAH) produces an amino alcohol intermediate, which is oxidized to the aldehyde using MnO₂. This method is effective for generating 4-amino-substituted derivatives, critical for downstream applications .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

  • X-ray crystallography : For unambiguous assignment of substituent positions and ring fusion (e.g., pyrazole-pyridine fusion angle and aldehyde orientation) .
  • NMR spectroscopy : Distinct signals for the aldehyde proton (~9.8–10.2 ppm) and pyrazole/pyridine ring protons (6.5–8.5 ppm) confirm regiochemistry .

Advanced Research Questions

Q. How is this compound utilized in constructing complex heterocycles?

The aldehyde group enables Friedländer condensation with active methylene ketones (e.g., acetophenones) to synthesize pyrazolo[3,4-h][1,6]naphthyridines. Jachak et al. achieved high yields (75–90%) by reacting 4-amino derivatives of the carbaldehyde with α-methylene ketones under basic conditions. These naphthyridines exhibit tunable photophysical properties, making them candidates for optoelectronic studies .

Q. What challenges arise in optimizing regioselectivity during synthesis?

  • Vilsmeier-Haack Limitations : Formylation occurs only if the pyrazolo[3,4-b]pyridine precursor is in a dihydro state. Fully aromatic systems resist formylation, necessitating careful precursor design .
  • Competing Cyclization Pathways : During azido-group reduction, competing intramolecular cyclization can occur if oxidation conditions (e.g., MnO₂ concentration or solvent) are suboptimal, leading to byproducts like amino alcohols .

Q. How can computational methods aid in predicting reactivity?

  • DFT Calculations : Used to model electron density at the aldehyde carbon, predicting nucleophilic attack sites for condensation reactions.
  • Molecular Docking : Applied to assess interactions between derived naphthyridines and biological targets (e.g., acetylcholinesterase), guiding therapeutic applications .

Methodological Considerations

Q. How to troubleshoot low yields in Friedländer condensations?

  • Parameter Optimization : Adjust reaction temperature (80–120°C), base strength (e.g., KOH vs. NaOH), and ketone reactivity. Polar aprotic solvents (DMF, DMSO) enhance aldehyde activation .
  • Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) to separate naphthyridines from unreacted aldehyde or ketone .

Q. What analytical techniques resolve contradictory data on reaction pathways?

  • LC-MS Monitoring : Track intermediate formation (e.g., amino alcohol) during reduction-oxidation to identify incomplete oxidation steps .
  • Isotopic Labeling : Use ¹³C-labeled DMF in Vilsmeier-Haack reactions to confirm formylation origin and rule out alternative mechanisms .

Emerging Research Directions

Q. Can this carbaldehyde serve as a precursor for metal-organic frameworks (MOFs)?

Preliminary studies suggest the aldehyde’s coordination potential with transition metals (e.g., Cu²⁺, Fe³⁺) for designing MOFs with luminescent or catalytic properties. Further work is needed to stabilize the pyrazolo-pyridine backbone under MOF synthesis conditions.

Q. What role does the methyl group play in modulating biological activity?

The 3-methyl substituent enhances lipophilicity, improving membrane permeability in cell-based assays. Derivatives of this carbaldehyde show promise as kinase inhibitors, though structure-activity relationship (SAR) studies are ongoing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Reactant of Route 2
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3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

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